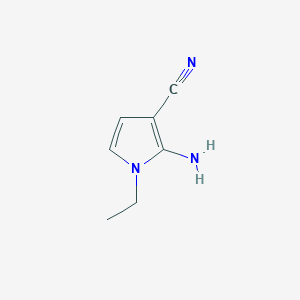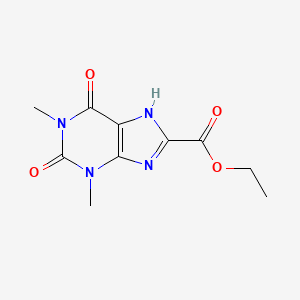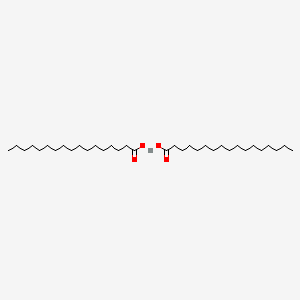
Zinc heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:
Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.
Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Substitution: Zinc complexes with new ligands and free heptadecanoic acid.
Scientific Research Applications
Zinc heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.
Medicine: Zinc compounds, including this compound, are explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Comparison:
Uniqueness: Zinc heptadecanoate has a longer fatty acid chain compared to zinc stearate and zinc palmitate, which can influence its solubility and interaction with other molecules.
Applications: While zinc stearate and zinc palmitate are widely used in industrial applications, this compound’s unique properties make it suitable for specialized applications in research and medicine.
Properties
CAS No. |
63400-11-3 |
|---|---|
Molecular Formula |
C34H66O4Zn |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


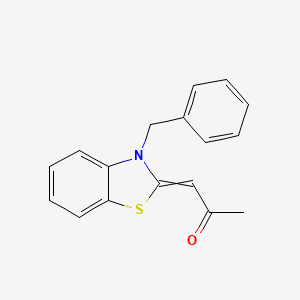

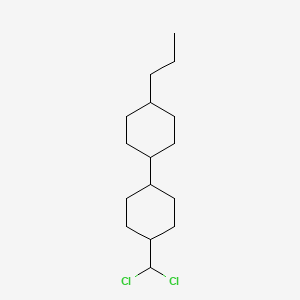
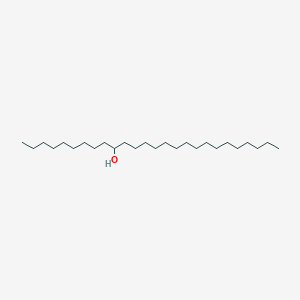

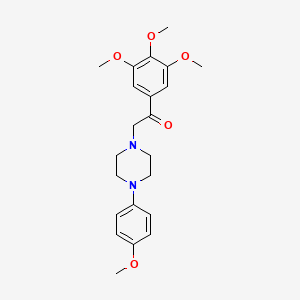
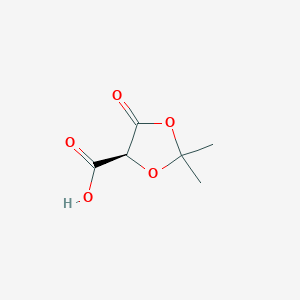
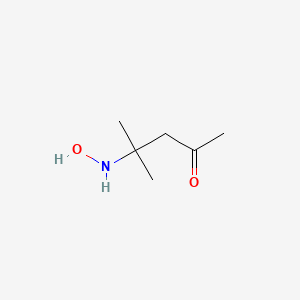
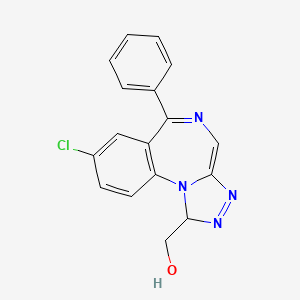

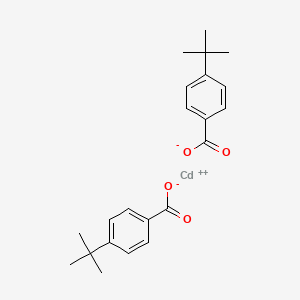
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
